molecular formula C7H5NO2 B145934 2-Benzoxazolinone CAS No. 59-49-4

2-Benzoxazolinone

Cat. No. B145934
M. Wt: 135.12 g/mol
InChI Key: ASSKVPFEZFQQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08193227B2

Procedure details

Benzoxazolinone (13.5 g, 0.1 mol) was added slowly to a 0° C. solution of chlorosulfonic acid (33.29 mL, 5 equivalents). The reaction was warmed to 25° C. and stirred for 0.5 h, heated to 60° C. for 3 h. The reaction was cooled to 25° C., poured into ice, filtered, and rinsed with water. The resulting white solid was redissolved in 500 mL of diethyl ether and washed with water (2×), dried over Na2SO4, filtered and concentrated to 100 mL volume. Hexane was added (100 mL) and the white precipitate was filtered and placed under vacuum to yield 17 g (73%) of the title compound.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
33.29 mL
Type
reactant
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[O:10][C:8](=[O:9])[NH:7][C:5]=2[CH:6]=1.[Cl:11][S:12](O)(=[O:14])=[O:13]>>[O:9]=[C:8]1[NH:7][C:5]2[CH:6]=[CH:1][C:2]([S:12]([Cl:11])(=[O:14])=[O:13])=[CH:3][C:4]=2[O:10]1

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
C=1C=CC2=C(C1)NC(=O)O2
Name
Quantity
33.29 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 25° C.
ADDITION
Type
ADDITION
Details
poured into ice
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with water
DISSOLUTION
Type
DISSOLUTION
Details
The resulting white solid was redissolved in 500 mL of diethyl ether
WASH
Type
WASH
Details
washed with water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 100 mL volume
ADDITION
Type
ADDITION
Details
Hexane was added (100 mL)
FILTRATION
Type
FILTRATION
Details
the white precipitate was filtered

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
O=C1OC2=C(N1)C=CC(=C2)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.